8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound featuring multiple halogen atoms and a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, such as 3-chloro-5-(trifluoromethyl)pyridine, the compound undergoes nucleophilic substitution reactions to introduce additional functional groups.
Triazole Ring Formation: The pyridine derivative is then reacted with hydrazine derivatives to form the triazole ring through cyclization reactions.
Final Assembly: The final step involves coupling the triazole and pyridine rings under specific conditions, often using catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. Key considerations include:
Catalyst Selection: Using efficient catalysts to speed up reactions and increase yield.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridine oxides, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and triazolopyridine core allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,5-Difluoropyridine
- 4-Chloro-3-fluoropyridine
Comparison
Compared to these similar compounds, 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to its triazolopyridine core, which provides additional sites for chemical modification and interaction with biological targets
Properties
IUPAC Name |
8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl2F6N4/c14-7-1-5(12(16,17)18)3-22-9(7)11-24-23-10-8(15)2-6(4-25(10)11)13(19,20)21/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGMKKACGXLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl2F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.